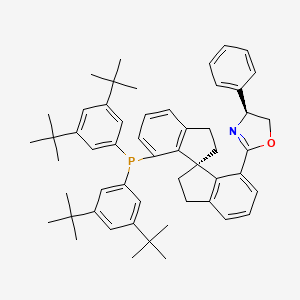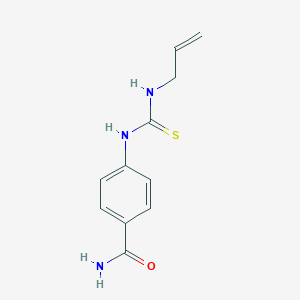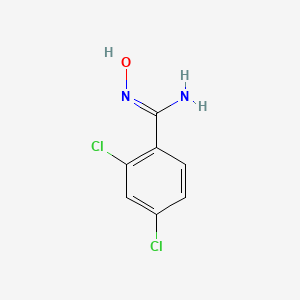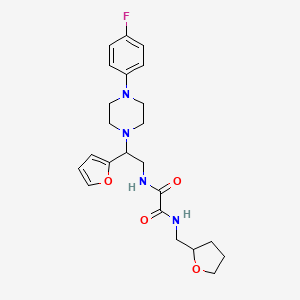
(Sa,S)-DTB-Ph-SIPHOX
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Sa,S)-DTB-Ph-SIPHOX is a chiral ligand used in asymmetric catalysis. It is known for its high enantioselectivity and efficiency in various catalytic reactions. The compound is particularly valuable in the synthesis of pharmaceuticals and fine chemicals, where the control of stereochemistry is crucial.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Sa,S)-DTB-Ph-SIPHOX typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-BINOL and diphenylphosphine.
Formation of the Phosphine Oxide: The diphenylphosphine is oxidized to form the corresponding phosphine oxide.
Coupling Reaction: The phosphine oxide is then coupled with (S)-BINOL under specific reaction conditions to form the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Automated Synthesis: Utilizing automated synthesis equipment to control reaction parameters precisely.
Purification: Employing advanced purification techniques such as chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
(Sa,S)-DTB-Ph-SIPHOX undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions where it facilitates the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the addition of hydrogen atoms.
Substitution: The ligand can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and reaction conditions used
科学的研究の応用
(Sa,S)-DTB-Ph-SIPHOX has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: The ligand is employed in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.
Medicine: It plays a crucial role in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.
Industry: The compound is used in the manufacture of fine chemicals and agrochemicals, where stereochemistry is important.
作用機序
The mechanism by which (Sa,S)-DTB-Ph-SIPHOX exerts its effects involves:
Coordination to Metal Centers: The ligand coordinates to metal centers in catalytic complexes, forming a chiral environment.
Activation of Substrates: It activates substrates by facilitating their interaction with the metal center, leading to the desired chemical transformation.
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the type of reaction and the substrates involved. The ligand’s chiral environment ensures high enantioselectivity in the products.
類似化合物との比較
Similar Compounds
(R,R)-Me-DuPhos: Another chiral ligand used in asymmetric catalysis, known for its high enantioselectivity.
®-BINAP: A widely used chiral ligand in various catalytic reactions.
(S)-Tol-BINAP: Similar to ®-BINAP but with different substituents, offering different selectivity and reactivity.
Uniqueness of (Sa,S)-DTB-Ph-SIPHOX
This compound stands out due to its:
High Enantioselectivity: It provides excellent control over the stereochemistry of the products.
Versatility: The ligand is effective in a wide range of catalytic reactions.
Efficiency: It often requires lower catalyst loadings compared to other chiral ligands, making it cost-effective.
特性
IUPAC Name |
bis(3,5-ditert-butylphenyl)-[(3S)-4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H64NOP/c1-50(2,3)38-28-39(51(4,5)6)31-42(30-38)57(43-32-40(52(7,8)9)29-41(33-43)53(10,11)12)46-23-17-21-37-25-27-54(48(37)46)26-24-36-20-16-22-44(47(36)54)49-55-45(34-56-49)35-18-14-13-15-19-35/h13-23,28-33,45H,24-27,34H2,1-12H3/t45-,54+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDAICRIWADNJH-JWRVDXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)C6=NC(CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)C6=N[C@H](CO6)C7=CC=CC=C7)CC3)C8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H64NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
![2-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2936312.png)


![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)

![Tert-butyl N-[(1R,2R,3R)-2,3-dihydroxycyclohexyl]oxycarbamate](/img/structure/B2936319.png)


![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-methylbenzonitrile](/img/structure/B2936323.png)
